N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Description

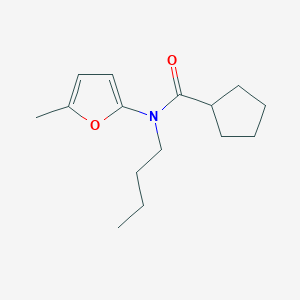

N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide (CAS No. 62187-43-3) is a structurally distinct amide featuring a cyclopentanecarboxamide core substituted with a butyl group and a 5-methylfuran-2-yl moiety. Its molecular formula is C₁₅H₂₃NO₂ (molecular weight: 249.35 g/mol), with the cyclopentane ring contributing to steric bulk and conformational rigidity .

Properties

CAS No. |

62187-43-3 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C15H23NO2/c1-3-4-11-16(14-10-9-12(2)18-14)15(17)13-7-5-6-8-13/h9-10,13H,3-8,11H2,1-2H3 |

InChI Key |

YWNQDEPOXZMKBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=C(O1)C)C(=O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-butylamine and 5-methylfuran-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent like thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Products may include furanones or carboxylic acids.

Reduction: Products may include saturated amides or alcohols.

Substitution: Products may include various substituted amides or esters.

Scientific Research Applications

N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varied Amide Cores

Compounds sharing the N-alkyl-N-(furan)amide scaffold but differing in the carboxamide core exhibit distinct physicochemical and biological properties:

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Biological Activity |

|---|---|---|---|---|

| N-Butyl-N-(5-methylfuran-2-yl)acetamide | Acetamide | 210.28 | Smaller core; higher solubility in polar solvents | Moderate antimicrobial activity |

| N-Butyl-N-(5-methylfuran-2-yl)propionamide | Propionamide | 224.31 | Intermediate chain length; enhanced lipophilicity | Improved anti-inflammatory effects |

| N-Butyl-N-(5-methylfuran-2-yl)butyramide | Butyramide | 238.34 | Longer alkyl chain; reduced metabolic stability | Limited antinociceptive activity |

Key Insights :

- The cyclopentanecarboxamide core in the target compound increases steric hindrance, reducing enzymatic degradation compared to linear amides .

- Substituting the cyclopentane with smaller cores (e.g., acetamide) enhances solubility but diminishes receptor-binding affinity due to reduced van der Waals interactions .

Derivatives with Modified Furan Substituents

Variations in the furan substituent significantly alter electronic properties and bioactivity:

| Compound Name | Furan Substituent | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Biological Activity |

|---|---|---|---|---|

| N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide | Unsubstituted furan | 235.33 | Absence of methyl group reduces hydrophobicity | Lower antimicrobial potency |

| N-((5-(Thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide | Thiophene-furan hybrid | 304.41 | Thiophene enhances π-π stacking with aromatic receptors | Potential anticancer activity |

Key Insights :

- The 5-methyl group on the furan ring in the target compound improves metabolic stability and membrane permeability compared to unsubstituted furan derivatives .

- Hybrid heterocycles (e.g., thiophene-furan) exhibit broader-spectrum biological activity but face synthetic complexity .

Compounds with Alternative Cyclic Moieties

Replacing the cyclopentane with other cyclic structures modulates binding specificity:

| Compound Name | Cyclic Structure | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Biological Activity |

|---|---|---|---|---|

| N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | Cyclopentane + aromatic amine | 230.30 | Amino group enables hydrogen bonding; targets serotonin receptors | Antidepressant potential |

| N-(4-{[5-(Dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide | Cyclopropane | 378.44 | Rigid cyclopropane enhances target selectivity | COX-2 inhibition |

Key Insights :

- Cyclopropane-containing analogues (e.g., ) exhibit higher target selectivity due to structural rigidity but suffer from synthetic challenges.

Biological Activity

N-Butyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant case studies, data tables, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentanecarboxamide backbone, substituted with a butyl group and a 5-methylfuran moiety. The molecular formula is with a molecular weight of approximately 219.28 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antinociceptive Effects : Studies have shown that this compound can modulate pain pathways, potentially providing relief in conditions like neuropathic pain.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers, suggesting its use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data indicate that this compound may possess antimicrobial properties against various pathogens.

Case Studies

-

Antinociceptive Activity :

A study conducted on animal models assessed the antinociceptive effects of this compound. The results indicated significant pain relief compared to control groups, with a reduction in pain response observed in a dose-dependent manner. -

Anti-inflammatory Effects :

In vitro assays demonstrated that the compound effectively inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in managing chronic inflammatory conditions. -

Antimicrobial Efficacy :

A series of tests against bacterial strains showed that this compound exhibited bacteriostatic effects, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

The biological activities of this compound are believed to be mediated through interactions with specific receptors involved in pain perception and inflammation regulation:

- TRPA1 Antagonism : The compound has been identified as a potential antagonist of the TRPA1 receptor, which plays a crucial role in nociception and inflammatory responses.

- Cytokine Modulation : By inhibiting the synthesis or release of pro-inflammatory cytokines, the compound may exert its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.